molecular formula C21H17NO3 B245014 N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B245014
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: NWDSTNLBNNTEMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as DAAO inhibitor, is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to have potential applications in the treatment of various diseases, including schizophrenia, Alzheimer's disease, and Huntington's disease.

Wirkmechanismus

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor works by inhibiting the activity of D-amino acid oxidase (N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide), which is an enzyme that breaks down D-serine. D-serine is an important neurotransmitter in the brain that is involved in the regulation of neuronal activity. By inhibiting the activity of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor increases the levels of D-serine, which has been found to improve the symptoms of various diseases.
Biochemical and Physiological Effects
N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has been found to have several biochemical and physiological effects. It has been shown to increase the levels of D-serine in the brain, which has been found to improve the symptoms of schizophrenia. N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has also been found to reduce the levels of amyloid-beta, which is a protein that is associated with Alzheimer's disease. Additionally, N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has been found to improve the motor function in animal models of Huntington's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor in lab experiments is that it is a highly specific inhibitor of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This specificity allows researchers to study the role of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in various diseases without affecting other enzymes. However, one of the limitations of using N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor is that it is a relatively new compound, and its long-term effects are not yet known.

Zukünftige Richtungen

There are several future directions for the use of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor in scientific research. One direction is to study its potential role in the treatment of other diseases, such as Parkinson's disease and depression. Another direction is to develop more potent and selective inhibitors of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Additionally, researchers are exploring the use of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor in combination with other drugs to improve their efficacy.

Synthesemethoden

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted to its acid chloride derivative. This derivative is then reacted with N-(1,2-dihydroacenaphthylen-5-yl) amine to produce the final product, N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has been extensively used in scientific research to understand its potential role in the treatment of various diseases. It has been found to have potential applications in the treatment of schizophrenia, Alzheimer's disease, and Huntington's disease. N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitor has been shown to reduce the levels of D-serine, which is an important neurotransmitter in the brain. This reduction in D-serine levels has been found to improve the symptoms of schizophrenia.

Eigenschaften

Molekularformel

C21H17NO3

Molekulargewicht

331.4 g/mol

IUPAC-Name

N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H17NO3/c23-21(15-7-9-18-19(12-15)25-11-10-24-18)22-17-8-6-14-5-4-13-2-1-3-16(17)20(13)14/h1-3,6-9,12H,4-5,10-11H2,(H,22,23)

InChI-Schlüssel

NWDSTNLBNNTEMH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCCO5

Kanonische SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.